molecular formula C13H23NO2S B5691919 (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol

Cat. No. B5691919
M. Wt: 257.39 g/mol
InChI Key: DMGYJXXYWYVTDF-MFKMUULPSA-N
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Description

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol, also known as CMMP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol is not fully understood; however, it is believed to act as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of GABA in the central nervous system. (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol enhances the binding of GABA to GABA-A receptors, leading to increased chloride ion influx and hyperpolarization of the cell membrane, resulting in decreased neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol has a dose-dependent effect on the central nervous system, leading to a reduction in pain, anxiety, and epileptic seizures. (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol also has a mild sedative effect, which can be beneficial for patients suffering from insomnia. However, prolonged use of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol can lead to tolerance and dependence, which can be a limitation for its use in the clinic.

Advantages and Limitations for Lab Experiments

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol has several advantages for lab experiments, such as its high potency and selectivity for GABA-A receptors. Additionally, its unique chemical structure makes it a useful tool for studying the structure-activity relationship of GABA-A receptor modulators. However, the limited availability and high cost of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol can be a limitation for its use in lab experiments.

Future Directions

Despite the promising results obtained from preclinical studies, further research is needed to fully understand the potential of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol as a therapeutic agent. Future studies should focus on optimizing the synthesis method to increase the yield and purity of the final product. Additionally, the pharmacokinetics and pharmacodynamics of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol should be studied to determine the optimal dose and dosing regimen for clinical use. Finally, the potential for drug-drug interactions and adverse effects should be investigated to ensure the safety of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol for human use.
Conclusion:
In conclusion, (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol is a novel compound that has shown promising results in preclinical studies for its potential applications in medicine, pharmacology, and neuroscience. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. However, the unique chemical structure of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol makes it a useful tool for studying GABA-A receptor modulators, and its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol involves the reaction of cyclobutylmagnesium bromide with 3-methyl-2-cyclobutenone, followed by the addition of methylthioacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol has been studied extensively for its potential applications in various fields such as medicine, pharmacology, and neuroscience. Studies have shown that (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol has a potent analgesic effect and can be used as a potential treatment for chronic pain. Additionally, (3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol has been found to possess anticonvulsant and anxiolytic properties, making it a potential candidate for the treatment of epilepsy and anxiety-related disorders.

properties

IUPAC Name

1-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]-2-methylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-10-8-14(12(15)9-17-2)7-6-13(10,16)11-4-3-5-11/h10-11,16H,3-9H2,1-2H3/t10-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGYJXXYWYVTDF-MFKMUULPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)CSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(methylthio)acetyl]-4-piperidinol

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